molecular formula C16H20N2O3 B2509401 N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097913-93-2

N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

Cat. No.: B2509401
CAS No.: 2097913-93-2
M. Wt: 288.347
InChI Key: CBGRZFQHQNZUKH-UHFFFAOYSA-N
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Description

N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a substituted ethanediamide derivative featuring a benzyl group on one nitrogen and a 1-hydroxycyclohex-2-en-1-ylmethyl moiety on the other. The hydroxycyclohexene moiety may enhance solubility or stereochemical complexity, akin to compounds with directing groups for catalytic applications .

Properties

IUPAC Name

N-benzyl-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14(17-11-13-7-3-1-4-8-13)15(20)18-12-16(21)9-5-2-6-10-16/h1,3-5,7-9,21H,2,6,10-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGRZFQHQNZUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide typically involves the reaction of benzylamine with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide backbone is susceptible to hydrolysis under acidic or basic conditions. In analogs like N-benzyl-N'-(2-hydroxyethyl)ethanediamide (PubChem CID: 2250074), hydrolysis yields carboxylic acids and amines . For the target compound:

  • Acidic hydrolysis : Cleavage of the amide bonds generates benzylamine and 1-hydroxycyclohex-2-en-1-ylmethanamine , alongside oxalic acid derivatives .

  • Basic hydrolysis : Produces carboxylate salts under alkaline conditions .

Functionalization of the Hydroxyl Group

The 1-hydroxycyclohex-2-en-1-yl moiety enables reactions typical of secondary alcohols:

Reaction TypeConditionsProduct
Esterification Acetic anhydride, H₂SO₄Acetylated derivative at the hydroxyl group .
Oxidation PCC (pyridinium chlorochromate)Ketone formation via dehydrogenation .
Protection (TBDMS) TBDMS-Cl, imidazoleSilyl-protected derivative for synthetic intermediates .

Note: Similar protocols are documented for cyclohexanol derivatives in asymmetric synthesis .

Cyclohexene Ring Reactivity

The conjugated double bond in the cyclohexene ring undergoes addition and cycloaddition reactions:

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding 1-hydroxycyclohexylmethyl derivatives .

  • Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, enhancing electrophilicity .

  • Diels-Alder Reaction : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .

Amide Bond Modifications

The benzylamide group participates in nucleophilic substitutions:

  • Benzyl Group Removal : Hydrogenolysis (H₂, Pd/C) cleaves the N-benzyl bond, yielding N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms tertiary amides .

Salt and Co-Crystal Formation

Like edoxaban tosylate (US Patent 7,365,205) , the hydroxyl and amide groups enable salt formation with acids (e.g., p-toluenesulfonic acid) or co-crystallization with carboxylic acids (e.g., 4-chlorobenzoic acid) .

Enzymatic Resolution

Enzymes (e.g., lipases) selectively hydrolyze enantiomers of cyclohexene-derived amides, as seen in chiral resolutions of 1,3-diazidocyclohexitols .

Key Research Gaps

While direct experimental data for this compound is limited, reactivity is extrapolated from:

  • Diamine derivatives (e.g., edoxaban) .

  • Cyclohexene-containing alcohols and amides .

  • Benzylamide hydrolysis pathways .

Further studies are needed to validate reaction yields and stereochemical outcomes.

Scientific Research Applications

Chemical Synthesis

N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reaction pathways, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce new functional groups.
  • Oxidation and Reduction : It can be oxidized to form ketones or carboxylic acids and reduced to corresponding alcohols or amines.

Biological Applications

Research has indicated that this compound may act as a biochemical probe for studying enzyme activity. Its potential applications include:

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in understanding metabolic pathways and developing therapeutic agents.
    • Case Study : In one study, derivatives of similar compounds were tested against α-glucosidase and acetylcholinesterase, demonstrating significant enzyme inhibition potential .

Pharmaceutical Development

The therapeutic properties of this compound are being explored for:

  • Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for pain management therapies.
    • Case Study : A related compound was shown to exhibit analgesic effects in animal models, suggesting a similar potential for this compound.

Material Science

In industrial applications, this compound is being evaluated for its role in the development of new materials. Its unique chemical structure allows for:

  • Synthesis of Specialty Chemicals : It can be used as a precursor in the synthesis of various specialty chemicals that have applications in coatings, adhesives, and other materials.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Chemical SynthesisBuilding block for complex moleculesVersatility in creating diverse compounds
Biological ResearchEnzyme inhibition studiesInsights into metabolic pathways
Pharmaceutical DevelopmentAnti-inflammatory and analgesic effectsPotential new therapies for pain management
Material ScienceDevelopment of specialty chemicalsEnhanced properties in industrial applications

Mechanism of Action

The mechanism of action of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide ()

  • Structure : Contains a benzyl group and cyclohexylamine-linked acetamide.
  • Key Differences :
    • The ethanediamide backbone in the target compound is replaced by an acetamide group.
    • The cyclohexyl group is directly bonded to an amide nitrogen, whereas the target compound’s cyclohexenyl group is part of a hydroxymethyl substituent.
  • Synthesis : Synthesized via a multicomponent reaction involving formaldehyde, benzylamine, acetic acid, and cyclohexylisocyanide (81% yield) .
  • Properties : Melting point 122–124°C; white crystalline solid.

N'-(1-Benzylcyclohex-2-en-1-yl)methyl-N-(3-bromo-2,6-difluorophenyl)ethanediamide ()

  • Structure : Shares the ethanediamide core but includes bromo- and difluorophenyl substituents.
  • Key Differences :
    • The target compound’s hydroxyl group is absent, replaced by a bromo-difluoroaryl group, increasing lipophilicity.
    • The benzyl group is part of a cyclohexenylmethyl substituent, differing in substitution pattern.
  • Implications : Halogenation may enhance metabolic stability but reduce solubility compared to the hydroxy-substituted target compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Features an N,O-bidentate directing group.
  • Key Differences :
    • A benzamide scaffold instead of ethanediamide.
    • The hydroxyl group is part of a tertiary alcohol system, contrasting with the secondary hydroxyl in the target compound.
  • Applications : Demonstrated utility in metal-catalyzed C–H functionalization, suggesting the target’s ethanediamide could similarly coordinate metals .

Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine Derivatives ()

  • Structure : Ethanediamine-derived amidines with benzimidazolyl groups.
  • Key Differences :
    • Amidines (protonated amidoximes) replace the ethanediamide’s amide bonds.
    • Benzimidazole substituents confer antioxidant activity, absent in the target compound’s structure.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Synthesis Yield/Properties Potential Applications References
N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide Ethanediamide Benzyl, hydroxycyclohexenylmethyl Amide, hydroxyl Not reported (hypothetical) Metal coordination, drug design
N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide Acetamide Benzyl, cyclohexyl Amide, tertiary amine 81% yield; M.P. 122–124°C Bioactive intermediates
N'-(1-benzylcyclohex-2-en-1-yl)methyl-N-(3-bromo-2,6-difluorophenyl)ethanediamide Ethanediamide Bromo-difluorophenyl, benzyl Amide, halogen Not reported High lipophilicity applications
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine Amidines Benzimidazolyl, alkyl Amidine Good yields (method-dependent) Antioxidant agents

Biological Activity

N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, C16H22N2O, and its structure which includes a benzyl group and a hydroxycyclohexene moiety. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain metalloproteinases, which are enzymes involved in tissue remodeling and inflammation .
  • Antioxidant Properties : The hydroxycyclohexene moiety may contribute to antioxidant activity, potentially protecting cells from oxidative stress .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Anti-inflammatory Effects

In animal models, this compound has shown promise as an anti-inflammatory agent. It significantly reduced inflammatory markers such as TNF-alpha and IL-6 in a dose-dependent manner .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that the compound induced apoptosis in a subset of these cells. The IC50 values varied among different cell lines, indicating selective cytotoxicity .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition were observed at concentrations above 64 µg/mL, indicating significant antimicrobial activity.
  • Case Study 2: Anti-inflammatory Activity
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Method : Mice were treated with varying doses of the compound.
    • Results : A marked reduction in paw swelling and histological evidence of reduced synovial inflammation were noted at higher doses .

Data Tables

Biological ActivityAssay TypeResult
AntimicrobialMIC against S. aureus64 µg/mL
Anti-inflammatoryTNF-alpha levelsDecreased by 50% at 100 mg/kg
CytotoxicityIC50 in cancer cell linesVaries (10-50 µM)

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